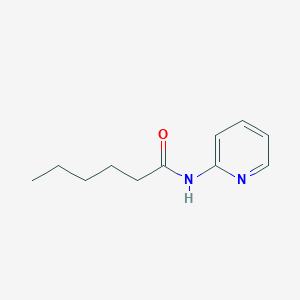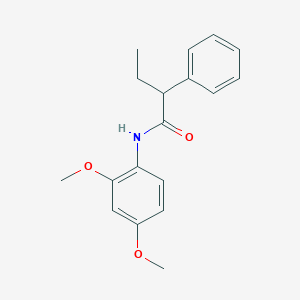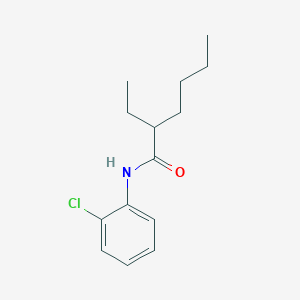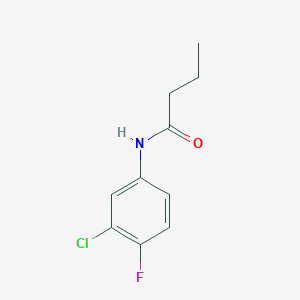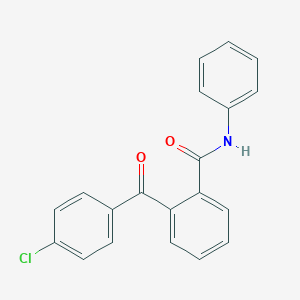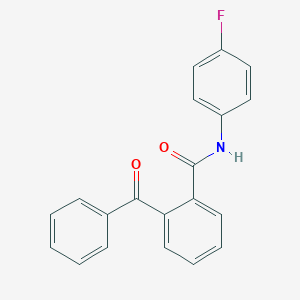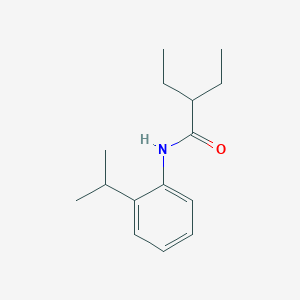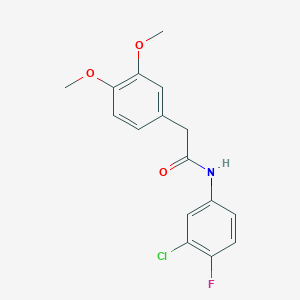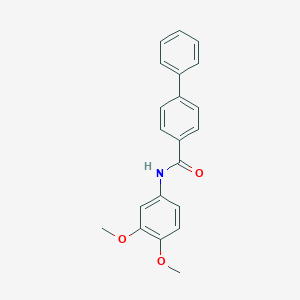
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, also known as DMBC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMBC belongs to the family of synthetic cannabinoids, which are compounds that interact with the cannabinoid receptors in the brain and produce effects similar to those of natural cannabinoids found in marijuana. In
作用機序
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are located in the brain and other tissues throughout the body. When N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide binds to these receptors, it produces a range of effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide are complex and depend on the dose, route of administration, and individual factors such as age, sex, and health status. In general, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide produces effects similar to those of natural cannabinoids, including altered mood, appetite, and perception of pain. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have analgesic, anti-inflammatory, and antiemetic effects, as well as potential as a treatment for drug addiction and other psychiatric disorders.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity for the cannabinoid receptors, and low toxicity. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which can make it difficult to administer in certain experimental settings. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide also has a relatively short half-life, which can make it challenging to study its long-term effects.
将来の方向性
There are many future directions for research on N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, including its potential as a therapeutic agent for various conditions, such as pain, inflammation, and cancer. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide may also have applications in the treatment of psychiatric disorders, such as anxiety and depression, as well as drug addiction. Future research could focus on optimizing the synthesis method for N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, exploring its mechanism of action in more detail, and investigating its long-term effects on health and behavior. Additionally, research could explore the potential of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide as a tool for studying the endocannabinoid system and other physiological processes. Overall, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has great potential as a therapeutic agent and a tool for scientific research.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide involves the reaction of 3,4-dimethoxybenzaldehyde with 4-bromobiphenyl in the presence of a base, followed by the addition of an amine to form the carboxamide. The yield of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide can be improved by using a solvent system that contains both polar and nonpolar solvents, such as a mixture of dichloromethane and hexane.
科学的研究の応用
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been studied for its potential as a therapeutic agent in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have neuroprotective effects and to modulate the activity of the endocannabinoid system, which is involved in many physiological processes, including pain, appetite, and mood. In pharmacology, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been studied for its analgesic and anti-inflammatory effects, as well as its potential as a treatment for drug addiction. In cancer research, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death.
特性
分子式 |
C21H19NO3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO3/c1-24-19-13-12-18(14-20(19)25-2)22-21(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,23) |
InChIキー |
CBMVUOVOIWTJON-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



